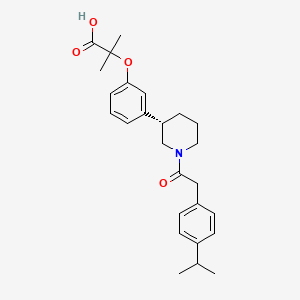
Hexanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester
Overview
Description
CRX-526 is a synthetic compound known for its antagonistic activity against Toll-like receptor 4 (TLR4). This receptor is a critical component of the immune system, recognizing pathogens and initiating inflammatory responses. CRX-526 has shown potential in protecting against advanced diabetic nephropathy and reducing inflammation in various disease models .
Preparation Methods
Synthetic Routes and Reaction Conditions: CRX-526 is synthesized through a series of chemical reactions involving the coupling of specific fatty acyl chains to a glucosamine backbone. The process typically involves:
Step 1: Protection of the hydroxyl groups on the glucosamine molecule.
Step 2: Coupling of fatty acyl chains to the protected glucosamine.
Step 3: Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: The industrial production of CRX-526 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of protected glucosamine intermediates.
- Coupling reactions using automated reactors to ensure consistency and purity.
- Purification steps, including crystallization and chromatography, to obtain high-purity CRX-526 .
Chemical Reactions Analysis
Types of Reactions: CRX-526 primarily undergoes substitution reactions due to the presence of reactive functional groups on the glucosamine backbone. These reactions include:
- N-acylation: Coupling of fatty acyl chains to the amino groups on glucosamine.
- O-acylation: Coupling of fatty acyl chains to the hydroxyl groups on glucosamine .
Common Reagents and Conditions:
- Reagents: Fatty acyl chlorides, protecting agents (e.g., benzyl groups), deprotecting agents (e.g., hydrogenation catalysts).
- Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under anhydrous conditions .
Major Products: The major product of these reactions is CRX-526, characterized by its specific fatty acyl chain length and glucosamine backbone .
Scientific Research Applications
CRX-526 has a wide range of scientific research applications, including:
- Chemistry: Used as a model compound to study the synthesis and reactivity of lipid A mimetics.
- Biology: Investigated for its role in modulating immune responses and reducing inflammation.
- Medicine: Potential therapeutic agent for treating inflammatory diseases such as inflammatory bowel disease and diabetic nephropathy.
- Industry: Utilized in the development of anti-inflammatory drugs and as a research tool in drug discovery .
Mechanism of Action
CRX-526 exerts its effects by antagonizing Toll-like receptor 4 (TLR4). The mechanism involves:
- Blocking the interaction of lipopolysaccharides (LPS) with TLR4.
- Inhibiting the downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
- Reducing the expression of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response .
Comparison with Similar Compounds
CRX-526 is unique among TLR4 antagonists due to its specific fatty acyl chain length and glucosamine backbone. Similar compounds include:
- E5531: Another TLR4 antagonist with a different structural backbone.
- E5564: A lipid A mimetic with potent TLR4 antagonistic activity .
Uniqueness: CRX-526’s unique structure allows it to effectively block TLR4 signaling without triggering unwanted immune responses, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
245515-64-4 |
|---|---|
Molecular Formula |
C69H127N2O19P |
Molecular Weight |
1319.7 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C69H127N2O19P/c1-7-13-19-22-25-28-31-34-40-43-54(85-61(75)46-37-16-10-4)49-59(73)70-57(68(79)80)53-84-69-65(71-60(74)50-55(86-62(76)47-38-17-11-5)44-41-35-32-29-26-23-20-14-8-2)67(66(58(52-72)88-69)90-91(81,82)83)89-64(78)51-56(87-63(77)48-39-18-12-6)45-42-36-33-30-27-24-21-15-9-3/h54-58,65-67,69,72H,7-53H2,1-6H3,(H,70,73)(H,71,74)(H,79,80)(H2,81,82,83)/t54-,55-,56-,57+,58-,65-,66-,67-,69-/m1/s1 |
InChI Key |
PRIXXGNJDNLMBH-DPGPRPECSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRX-526 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)
![sodium;2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetate](/img/structure/B1669565.png)







